molecular formula C17H20N2O2 B3174969 N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide CAS No. 954585-17-2

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide

Cat. No.: B3174969
CAS No.: 954585-17-2
M. Wt: 284.35 g/mol
InChI Key: WMVPMGDPFRKFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-amino-2-methylphenyl group and a 2-methylphenoxy moiety.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-6-4-5-7-16(11)21-13(3)17(20)19-15-9-8-14(18)10-12(15)2/h4-10,13H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVPMGDPFRKFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-methylphenoxypropanoic acid.

    Amidation Reaction: The 4-amino-2-methylphenol is reacted with 2-methylphenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding amines

    Substitution: Nitro or halogen-substituted derivatives

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Variations in Phenoxy Substituents

a) N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide (sc-329769)
  • Structural Difference: The phenoxy group contains 2,5-dimethyl substituents instead of a single 2-methyl group.
  • This modification may alter binding affinity to hydrophobic targets .
b) N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide (sc-329771)
  • Structural Difference: 2,6-dimethylphenoxy group.
  • Impact : Symmetric substitution may improve metabolic stability by blocking hydroxylation sites, a common pathway for drug inactivation .
c) N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
  • Structural Difference: A sec-butyl group replaces the methyl substituent on the phenoxy ring.
  • Impact : Enhanced lipophilicity and bulkiness, which could prolong half-life but reduce aqueous solubility. Such modifications are often explored in prodrug design .

Modifications on the Aromatic Amine Group

a) N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide (CAS 1020056-70-5)
  • Structural Difference: Fluorine at the 2-position and methoxy on the phenoxy ring.
  • Impact : Fluorine’s electron-withdrawing effect enhances metabolic stability by resisting oxidative degradation. Methoxy groups may improve solubility through polar interactions .
b) N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (CAS 256412-88-1)
  • Structural Difference: N-methyl and 4-hydroxyphenoxy groups.
  • N-methylation may reduce toxicity by blocking reactive amine sites .

Core Backbone Variations

a) 2-(2-Methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide (CAS 723257-92-9)
  • Structural Difference: Replacement of the 4-amino-2-methylphenyl group with a thiazolyl ring.
  • Impact : Introduction of a heterocycle alters electronic properties and target specificity. Thiazole derivatives often exhibit antimicrobial or anticancer activity .
b) DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole)
  • Structural Difference : Benzothiazole core instead of propanamide.
  • Impact : DF 203 is a potent antitumor agent metabolized by CYP1A1. While structurally distinct, its mechanism highlights the importance of CYP enzyme interactions in propanamide derivatives, suggesting similar compounds may require metabolic activation for efficacy .

Metabolic Stability and CYP Interactions

  • Parent Compound: Limited data are available, but analogs like DF 203 demonstrate that CYP1A1 induction is critical for bioactivation. Substitutions blocking CYP-mediated metabolism (e.g., fluorine) may enhance stability .

Physicochemical Properties

  • Lipophilicity: sec-Butyl and dimethylphenoxy derivatives (logP >3) are suited for CNS-targeting drugs, while hydroxylated variants (logP ~2) favor peripheral action .
  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility, critical for oral bioavailability .

Data Tables

Table 1. Structural and Property Comparison

Compound Name Substituents (Phenoxy) Substituents (Amine) Molecular Weight Key Properties
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide 2-methyl 4-amino-2-methylphenyl 284.34 Moderate lipophilicity, research standard
sc-329769 2,5-dimethyl 4-amino-2-methylphenyl 298.36 High lipophilicity, enhanced stability
CAS 1020056-70-5 4-methoxy 5-amino-2-fluorophenyl 304.32 Improved solubility, fluorinated
CAS 256412-88-1 4-hydroxy 2-fluorophenyl 289.30 Polar, potential for H-bonding

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide, a compound with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol, has gained attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of an amine group, methyl groups, and a phenoxy moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₂
Molecular Weight284.35 g/mol
CAS Number954585-17-2
MDL NumberMFCD09741004
Hazard ClassificationIrritant

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, related compounds have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, including colon carcinoma HCT-15 . This suggests that this compound may possess similar or enhanced efficacy.

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of this compound. Compounds with similar structural features have demonstrated notable anticonvulsant activity, with some achieving complete protection in animal models against induced seizures . This raises the possibility that this compound could be evaluated for its anticonvulsant effects.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be linked to interactions with specific protein targets involved in apoptosis and cell proliferation pathways . Further molecular dynamics simulations are needed to elucidate these interactions in detail.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of structurally related compounds, researchers evaluated the cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar substitutions on the phenyl ring exhibited enhanced cytotoxicity. The most effective compound achieved an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

Case Study 2: Anticonvulsant Evaluation

Another case study focused on evaluating the anticonvulsant properties of related compounds in rodent models. The study found that certain analogs provided complete protection against seizures induced by pentylenetetrazol (PTZ), indicating a robust anticonvulsant effect . This suggests that further exploration of this compound could yield promising results in treating epilepsy.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide to ensure high yield and purity?

  • Methodological Answer : The synthesis of structurally similar amides typically involves coupling an amine (e.g., 4-amino-2-methylaniline) with an activated acyl derivative (e.g., 2-(2-methylphenoxy)propanoyl chloride) in the presence of a base like triethylamine. Reactions are conducted under reflux in anhydrous dichloromethane or tetrahydrofuran (THF) to neutralize HCl byproducts and drive the reaction to completion. Temperature control (40–60°C) and inert atmosphere (N₂/Ar) are critical to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the aromatic protons of the 2-methylphenoxy group appear as distinct multiplets in the 6.5–7.5 ppm range, while the amide NH proton resonates near 8–9 ppm .
  • X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles, critical for understanding steric effects in biological interactions. Pre-requisites include obtaining high-quality single crystals via slow evaporation in solvents like ethanol .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What common chemical transformations can this compound undergo, and how do reaction conditions influence product distribution?

  • Methodological Answer :

  • Oxidation : The 4-amino group may oxidize to a nitro derivative under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), requiring controlled pH and temperature to avoid over-oxidation .
  • Electrophilic Substitution : The electron-rich aromatic rings (e.g., 2-methylphenoxy) undergo halogenation (e.g., Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄). Solvent polarity and catalyst choice (e.g., Lewis acids) dictate regioselectivity .
  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 4-amino-2-methylaniline and 2-(2-methylphenoxy)propanoic acid. Reaction monitoring via TLC ensures termination at the desired stage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity for specific therapeutic targets?

  • Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy moiety to enhance metabolic stability. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .
  • Stereochemical Modifications : Synthesize enantiomers using chiral catalysts (e.g., BINOL-derived phosphoric acids) and evaluate their binding affinity via surface plasmon resonance (SPR) .
  • Pharmacokinetic Profiling : Assess bioavailability using in vitro Caco-2 cell permeability assays and in vivo PK studies (rodent models) to correlate structural changes with absorption/clearance rates .

Q. What computational strategies predict this compound’s binding modes and interaction energetics with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target protein pockets (e.g., TRPV1 receptors). Key parameters include grid box size (20 ų) and exhaustiveness (32) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze hydrogen bonds, hydrophobic contacts, and RMSD values for critical residues .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in the binding site to prioritize synthetic analogs with improved affinity .

Q. How can contradictory results in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assay Conditions : Reproduce assays using identical cell lines (e.g., HEK293 for receptor studies), serum-free media, and controlled O₂/CO₂ levels. Validate via positive controls (e.g., known inhibitors) .
  • Orthogonal Validation : Confirm enzyme inhibition (IC₅₀) with both fluorescence-based and radiometric assays. For cytotoxicity, compare MTT and ATP-lite luminescence results .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to aggregate data from multiple studies, adjusting for variables like compound purity (HPLC ≥98%) and solvent effects (DMSO vs. saline) .

Q. What multi-step synthetic routes enable the preparation of derivatives with modified pharmacokinetic properties?

  • Methodological Answer :

  • Parallel Synthesis : Use automated flow reactors to generate a library of analogs by varying substituents on the phenoxy and aniline moieties. Optimize steps via DoE (Design of Experiments) .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance solubility. Validate activation in human liver microsome assays .
  • Click Chemistry : Functionalize the amide nitrogen with triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.